molecular formula C6H6ClN3O2 B1455043 6-Chloro-4-methyl-3-nitropyridin-2-amine CAS No. 863878-22-2

6-Chloro-4-methyl-3-nitropyridin-2-amine

Cat. No.: B1455043
CAS No.: 863878-22-2
M. Wt: 187.58 g/mol
InChI Key: LPKQALYNXQIMFD-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-4-methyl-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound inhibits the activity of CYP1A2 by binding to its active site . This binding interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways in which CYP1A2 is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of CYP1A2 activity and persistent changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant inhibition of CYP1A2 activity, leading to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and xenobiotics . The compound’s inhibition of CYP1A2 can lead to altered metabolic flux and changes in metabolite levels. Additionally, this compound may undergo biotransformation by other enzymes, resulting in the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is not a substrate for P-glycoprotein, a transporter involved in drug efflux. The localization and accumulation of this compound within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

6-chloro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKQALYNXQIMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743783
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863878-22-2
Record name 6-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.